4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol
Description
Properties
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPVGXBSBUVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 4-Halopyrimidin-2-ol Derivatives
One common route involves using 4-chloro- or 4-bromo-2-pyrimidinol derivatives as electrophilic substrates. The tetrahydro-2-furanylmethylamine acts as a nucleophile, displacing the halogen at the 4-position to form the desired amino-substituted pyrimidinol.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120 °C).
- Catalysts/Additives: Sometimes bases like triethylamine or potassium carbonate are used to facilitate the substitution.
- Outcome: High regioselectivity for substitution at the 4-position due to the electron-deficient nature of the pyrimidine ring.
Reductive Amination of 4-Aminopyrimidin-2-ol with Tetrahydro-2-furfural
An alternative method involves the reductive amination of 4-aminopyrimidin-2-ol with tetrahydro-2-furfural (the aldehyde form of tetrahydro-2-furanmethanol):
- Step 1: Condensation of 4-aminopyrimidin-2-ol with tetrahydro-2-furfural to form an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild conditions.
- Advantages: This method avoids the need for halogenated intermediates and can offer good yields with fewer side reactions.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups are employed to safeguard sensitive functional groups during multi-step synthesis:
- Tetrahydropyranyl (THP) Protection: The tetrahydro-2-furanyl moiety or other hydroxyl groups can be temporarily protected using 3,4-dihydro-2H-pyran and acid catalysts (e.g., p-toluenesulfonic acid) to prevent side reactions during coupling steps.
- Deprotection: Acidic conditions (e.g., hydrochloric acid in aqueous solution) are used to remove protecting groups after key bond-forming steps.
Representative Synthetic Scheme (Based on Literature)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-chloro-2-pyrimidinol + tetrahydro-2-furanylmethylamine, DMF, 100 °C | Nucleophilic substitution at 4-position | 70-85 |
| 2 | Optional: Protection of tetrahydrofuranyl hydroxyl with 3,4-dihydro-2H-pyran, p-TsOH, DCM/THF | Protecting group introduction | 90+ |
| 3 | Reductive amination: 4-aminopyrimidin-2-ol + tetrahydro-2-furfural, NaBH3CN, MeOH | Imine formation and reduction | 65-80 |
| 4 | Deprotection: HCl aqueous solution | Removal of protecting groups | 85-95 |
Research Findings and Optimization
- Reaction Yields and Purity: The nucleophilic substitution route typically yields high purity products with yields ranging from 70% to 85%. Reductive amination methods provide moderate to good yields but require careful control of reaction conditions to avoid over-reduction or side products.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution reactions. Methanol and ethanol are preferred solvents for reductive amination.
- Temperature and Time: Elevated temperatures accelerate substitution but may increase side reactions; thus, optimization is necessary.
- Protecting Groups: Use of THP protection improves overall yield and purity by preventing side reactions on hydroxyl groups during multi-step synthesis.
- Biological Activity Correlation: Structural modifications on the tetrahydrofuranyl moiety influence biological activity, emphasizing the need for precise synthetic control.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-halopyrimidin-2-ol + tetrahydro-2-furanylmethylamine | SNAr | DMF, 80–120 °C, base | High regioselectivity, good yields | Requires halogenated intermediates |
| Reductive amination | 4-aminopyrimidin-2-ol + tetrahydro-2-furfural + NaBH3CN | Condensation + reduction | MeOH, room temp | Avoids halogenated precursors | Moderate yields, sensitive conditions |
| Protection/deprotection | Use of THP protecting group | Protection chemistry | Acid catalysis, DCM/THF | Prevents side reactions | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following compounds are structurally related to 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, differing in substituent groups, ring systems, or biological activities.
4,6-Bis(4-Chloro-3-(Trifluoromethyl)Phenoxy)-2-Pyrimidinol
- Molecular Formula : C₁₈H₁₀Cl₂F₆N₂O₃
- Molecular Weight : 477.18 g/mol
- Key Features: Substituted at the 4- and 6-positions of the pyrimidine ring with chlorinated and trifluoromethylphenoxy groups. Found in Croton dichogamus extracts at 25.08% concentration, making it the most abundant bioactive compound in the plant .
- Biological Activity: Exhibits insecticidal and larvicidal efficacy against cabbage pests (C. binotalis, T. ni, etc.), likely due to electron-withdrawing substituents enhancing target binding .
6-(((Tetrahydrofuran-2-yl)Methyl)Amino)Pyridazin-3-ol
- CAS Number : 1933589-13-9
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- Key Features: Pyridazine ring (a diazine analog of pyrimidine) substituted with a hydroxyl group at position 3 and a tetrahydrofuranmethyl amino group at position 5.
6-(((Tetrahydrofuran-2-yl)Methyl)Amino)Pyrimidin-2(1H)-One
- CAS Number: Not explicitly listed (supplier code: CTK8A0868)
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Key Features :
- Structurally similar to the target compound but with a ketone group at position 2 instead of a hydroxyl group.
- Comparison : The ketone substitution may influence hydrogen-bonding interactions and bioavailability .
Comparative Data Table
Structural and Functional Insights
- Positional Substitution: The 4,6-Bis compound’s dual phenoxy substitutions correlate with higher insecticidal activity compared to the mono-substituted target compound, suggesting that electron-withdrawing groups enhance target interaction .
- Ring System Differences: Pyridazine derivatives (e.g., 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol) may exhibit distinct pharmacokinetic profiles due to altered aromaticity and hydrogen-bonding capacity .
- Functional Groups: The replacement of hydroxyl with ketone groups (as in 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2(1H)-one) could affect solubility and metabolic pathways .
Biological Activity
4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, with the CAS number 927803-70-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.22 g/mol. The compound features a pyrimidine core, which is known for its pharmacological properties, making it a valuable scaffold for drug development.
1. Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth, with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.87 | EGFR inhibition |
| A375 | 2.71 | Apoptosis induction |
| HCT116 | 0.39 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential (MMP) in treated cells.
2. Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes, including alkaline phosphatase and EGFR tyrosine kinase.
- EGFR Inhibition : The compound binds to the active site of EGFR, preventing its phosphorylation and subsequent activation, which is crucial for tumor growth.
- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death.
Study on MCF-7 Cells
A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 1.87 μM observed. The mechanism involved cell cycle arrest at the G1 phase and apoptosis induction via mitochondrial pathways.
EGFR Targeting
Another investigation highlighted the compound's capacity to inhibit EGFR with an IC50 value of 0.22 μM, comparable to established inhibitors like Lapatinib. This inhibition was linked to reduced cell migration and proliferation in cancer models.
Applications in Drug Development
Due to its promising biological activities, this compound serves as a lead compound for developing new therapeutic agents targeting cancer and other diseases associated with dysregulated cell signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling the tetrahydrofuranmethylamine moiety to a pyrimidine core often requires activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) . Purification via silica gel chromatography (e.g., dichloromethane/methanol gradients) ensures high purity . Optimization involves temperature control (23–50°C), stoichiometric ratios (1:1.1 for amine:pyrimidine), and reaction time monitoring via TLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl at C2, tetrahydrofuranmethylamino at C4) and confirms stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 238.12 g/mol) .
Q. How does the substitution pattern of this compound compare to structurally related pyrimidine derivatives?
- Methodology : Comparative analysis using X-ray crystallography or computational modeling (e.g., DFT) reveals that the tetrahydrofuranmethyl group enhances steric bulk and hydrogen-bonding capacity compared to simpler alkylamino substituents. Structural analogs (e.g., 4-(cyclohexylmethyl)amino-2-pyrimidinol) show reduced solubility due to increased hydrophobicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data between this compound and its analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tetrahydrofuran with furan) and test against target enzymes (e.g., kinases) .
- Data Normalization : Account for assay variability (e.g., cell line differences, incubation times) by replicating experiments under standardized conditions .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in IC₅₀ values .
Q. How do electronic effects from the tetrahydrofuranmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The electron-donating tetrahydrofuranmethyl group increases electron density at C4, favoring reactions at C2 .
- Kinetic Studies : Monitor reaction rates (e.g., with 4-chloro-2-pyrimidinol derivatives) under varying pH and solvent polarities to quantify substituent effects .
Q. What computational methods are effective for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS to assess stability of hydrogen bonds with the pyrimidinol hydroxyl group .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors at C2, hydrophobic pockets near C4) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Use shake-flask methods with HPLC quantification to measure solubility in DMSO, water, and ethanol. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s inhibitory activity against microbial targets?
- Methodology :
- Microbroth Dilution Assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to test inhibition of β-lactamases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
